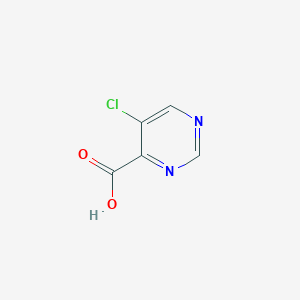

5-Chloropyrimidine-4-carboxylic acid

Descripción general

Descripción

5-Chloropyrimidine-4-carboxylic acid is an organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including nucleotides and vitamins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine-4-carboxylic acid. One common method is the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst, which results in the substitution of a hydrogen atom with a chlorine atom at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group, while oxidizing agents like thionyl chloride (SOCl2) can convert it to an acyl chloride.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include alcohols, acyl chlorides, and other derivatives of the carboxylic acid group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Chloropyrimidine-4-carboxylic acid is utilized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, particularly against neurological disorders and viral infections. The compound's structure allows for modifications that enhance drug efficacy and specificity, making it a valuable asset in medicinal chemistry .

Case Study: Antiviral Agents

Recent studies have shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. Research indicates that these compounds can inhibit viral replication by interfering with nucleic acid synthesis pathways, thereby providing a promising avenue for antiviral drug development .

Agricultural Chemicals

Formulation of Herbicides and Pesticides

In agriculture, this compound is employed in the formulation of herbicides and pesticides. Its ability to selectively target specific plant species while minimizing environmental impact makes it an attractive option for sustainable agricultural practices. The compound's derivatives can enhance herbicidal activity, providing effective weed control with reduced toxicity to non-target organisms .

Case Study: Selective Herbicides

Research has demonstrated that formulations containing this compound derivatives show improved selectivity and efficacy in controlling resistant weed species. These findings highlight the compound's potential in developing next-generation herbicides that align with integrated pest management strategies .

Biochemical Research

Enzyme Inhibitors and Therapeutic Agents

The compound is extensively utilized in biochemical research to study enzyme inhibitors. Its derivatives are being investigated for their ability to modulate specific biological pathways, which could lead to new therapeutic agents targeting diseases such as cancer and inflammation .

Case Study: Mechanism of Action

Studies have illustrated how certain derivatives of this compound inhibit key enzymes involved in inflammatory responses. This mechanism provides insights into developing anti-inflammatory drugs that could alleviate symptoms associated with chronic inflammatory diseases .

Material Science

Advanced Materials Development

this compound finds applications in material science, particularly in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced mechanical strength and corrosion resistance .

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can significantly improve their thermal stability and mechanical properties. These advancements are crucial for applications requiring durable materials, such as automotive and aerospace components .

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, this compound serves as a reagent for various analytical techniques, aiding in the detection and quantification of other compounds with high precision. Its role as a chemical probe allows researchers to explore complex biochemical systems effectively .

Case Study: Quantitative Analysis

A study highlighted the use of this compound in high-performance liquid chromatography (HPLC) methods to quantify pharmaceutical compounds in biological samples. The results demonstrated its effectiveness as a reliable analytical tool for drug monitoring .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Antiviral activity against RNA viruses |

| Agricultural Chemicals | Herbicide and pesticide formulation | Improved selectivity for resistant weed species |

| Biochemical Research | Study of enzyme inhibitors | Modulation of inflammatory pathways |

| Material Science | Synthesis of advanced polymers | Enhanced mechanical strength and thermal stability |

| Analytical Chemistry | Reagent in analytical methods | Effective quantification in HPLC |

Mecanismo De Acción

The mechanism of action of 5-Chloropyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, its derivatives may inhibit certain enzymes involved in inflammation or viral replication . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloropyrimidine-4-carboxylic acid

- 5-Bromopyrimidine-4-carboxylic acid

- 5-Fluoropyrimidine-4-carboxylic acid

Comparison

5-Chloropyrimidine-4-carboxylic acid is unique due to the presence of a chlorine atom at the 5-position, which influences its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and biological effects . The choice of halogen can significantly impact the compound’s properties, making this compound a valuable compound in various research and industrial applications .

Actividad Biológica

5-Chloropyrimidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C5H4ClN3O2

- Molecular Weight : 175.56 g/mol

The presence of the chlorine atom at the 5-position of the pyrimidine ring is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and enzyme inhibition. Some notable activities include:

- Anticancer Activity : Studies have shown that derivatives of chloropyrimidine compounds can inhibit specific cancer cell lines. For instance, compounds derived from chloropyrimidine have demonstrated significant inhibition of Aurora A kinase, a target in cancer therapy, with IC50 values in the low nanomolar range (6.1 nM) .

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. The biological activity was evaluated through various derivatives, highlighting structure-activity relationships (SAR) that inform on how modifications affect potency .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

- Kinases : The binding affinity to kinases like Aurora A suggests that the compound may act as a competitive inhibitor, altering phosphorylation states crucial for cell cycle regulation.

- Receptors and Enzymes : The interaction with ACE indicates potential pathways for cardiovascular effects, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

- Aurora Kinase Inhibition : A study reported that modifications to the carboxylic acid group significantly enhanced the inhibitory activity against Aurora A kinase. The structure-activity relationship revealed that polar substituents at specific positions were critical for maintaining potency .

- ACE Inhibition : In comparative studies, derivatives of this compound were synthesized and tested against ACE, showing varying degrees of inhibition with some derivatives exhibiting IC50 values lower than traditional ACE inhibitors .

- Cytotoxicity in Cancer Cells : Research indicated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis through caspase activation pathways, suggesting a dual mechanism of action involving both growth inhibition and programmed cell death .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

5-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGQUUGCTSWSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601812 | |

| Record name | 5-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-65-3 | |

| Record name | 5-Chloro-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to obtain 2-amino-5-halopyrimidine-4-carboxylic acids?

A: A recent study describes a "facile synthetic approach" to these compounds. It involves using 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid as a starting material. Nucleophilic substitution of the methylsulfonyl group with various primary or secondary aliphatic amines leads to the desired 2-amino-5-halopyrimidine-4-carboxylic acids. This method provides a more streamlined synthesis compared to previous approaches.

Q2: What is the significance of the β-dialkylaminoethyl esters of substituted pyrimidine-4-carboxylic acids?

A: Research indicates that several β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been successfully synthesized and characterized. These esters, particularly their hydrochloride salts, and in certain cases, their methobromide and methiodide salts, exhibit potential pharmacological properties. Further investigations are necessary to fully understand their applications and implications.

Q3: How can 5-chloropyrimidine-4-carboxylic acid be modified for further chemical reactions?

A: One method involves converting this compound to its acid chloride derivative. This reactive intermediate allows for the introduction of various substituents at the carboxylic acid position. For example, researchers successfully synthesized 2-[5-chloro-2-(amino)-4-pyrimidinyl]-2-oxo-1-(2-pyridyl)ethyl cyanides in excellent yields using this approach.

Q4: Are there alternative leaving groups to chlorine in the 5-position of pyrimidine-4-carboxylic acid for nucleophilic substitution reactions?

A: Yes, research suggests that the methylsulfonyl group can act as a leaving group in the 5-position of the pyrimidine ring. Studies have investigated nucleophilic substitution reactions on 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives, highlighting the versatility of this scaffold for synthesizing a diverse range of substituted pyrimidines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.